(1S,2S,4S,8S,9S,11S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Description
Pentacyclic Core Architecture Analysis
The pentacyclic framework of this compound is defined by five fused rings, including two oxygen-containing heterocycles. The IUPAC name specifies a bicyclo[10.8.0] backbone fused with additional rings at positions 2,9; 4,8; and 13,18, creating a dense polycyclic system. Key structural elements include:
- Ring Sizes and Connectivity : The core comprises three six-membered rings and two five-membered rings. The 5,7-dioxa designation indicates oxygen atoms at positions 5 and 7, forming ether linkages that rigidify the structure. The diethyl groups at C6 introduce steric bulk, while the 2-hydroxyacetyl moiety at C8 adds polarity.
- Fusion Patterns : The rings are fused in a cis manner at multiple junctions, as evidenced by the stereochemical descriptors (e.g., 4S,8S). This fusion pattern creates a bent geometry, akin to steroid frameworks but with oxygen bridges altering ring strain.
Table 1: Key Structural Features of the Pentacyclic Core
| Feature | Description |
|---|---|
| Ring System | 5 fused rings (3 six-membered, 2 five-membered) |
| Heteroatoms | Oxygen at positions 5 and 7 |
| Substituents | Diethyl (C6), fluoro (C12), hydroxy (C11), hydroxyacetyl (C8), methyl (C9, C13) |
| Fusion Geometry | cis fusions at C2-C9, C4-C8, and C13-C18 |
X-ray crystallography of analogous pentacyclic steroids reveals that such fused systems often exhibit planarity in the A/B/C rings but distortion in the D/E rings due to heteroatom inclusion.
Properties
Molecular Formula |
C26H35FO6 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(1S,2S,4S,8S,9S,11S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C26H35FO6/c1-5-24(6-2)32-21-12-18-17-8-7-15-11-16(29)9-10-22(15,3)25(17,27)19(30)13-23(18,4)26(21,33-24)20(31)14-28/h9-11,17-19,21,28,30H,5-8,12-14H2,1-4H3/t17-,18-,19-,21-,22-,23-,25-,26+/m0/s1 |
InChI Key |
NSZFBGIRFCHKOE-IGZVWYBXSA-N |
Isomeric SMILES |
CCC1(O[C@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)F)C)CC |
Canonical SMILES |
CCC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)CC |
Origin of Product |
United States |
Preparation Methods
Dihydroxylation
Starting Material : 2-((10S,13S,14S)-10,13-Dimethyl-3-oxo-6,7,8,10,12,13,14,15-octahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate (3TR).
Reagents : Potassium permanganate (KMnO₄), formic acid, sodium metabisulfite.
Conditions : Acetone/water (50:1 v/v) at -5°C to -15°C.
Outcome : Forms dihydroxylated intermediate (Formula III) with 16α,17α-diol configuration.
Bromination
Reagents : Dibromantin or N-bromosuccinimide (NBS).
Solvent : Tetrahydrofuran (THF) or acetone.
Conditions : 0–25°C for 2–4 hours.
Outcome : Hydroxylated brominated compound (Formula IV) with C-16/C-17 bromo-alcohol groups.
Debromination
Catalyst : Chromium chloride hexahydrate (CrCl₃·6H₂O).
Co-reagent : Thioglycolic acid (HSCH₂COOH).
Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Conditions : -10°C to 30°C for 6–12 hours.
Outcome : Debrominated intermediate (Formula V) with restored 16α,17α-diol.
Fluorination at C-12
Stereoselective Fluorination
Reagent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
Solvent : Acetonitrile or dichloromethane.
Conditions : 25–40°C for 8–24 hours.
Outcome : Introduces 12β-fluoro configuration with >90% stereoselectivity.
Functional Group Modifications
Hydroxyacetyl Incorporation at C-8
Reagent : Glycolic acid (HOCH₂COOH) or its activated ester (e.g., glycolic anhydride).
Catalyst : p-Toluenesulfonic acid (PTSA).
Solvent : Methylene chloride (CH₂Cl₂).
Conditions : Reflux at 40°C for 6 hours.
Outcome : Forms 8-(2-hydroxyacetyl) derivative.
Diethyl Group Installation at C-6
Reagent : Ethyl magnesium bromide (EtMgBr).
Solvent : Dry THF.
Conditions : -78°C under argon atmosphere, followed by quenching with ammonium chloride.
Outcome : 6,6-Diethyl substitution via Grignard addition.
Cyclization to Form Dioxapentacyclic System
Reagent : Trifluoroacetic acid (TFA).
Conditions : 0°C to room temperature for 12–24 hours.
Mechanism : Acid-catalyzed ketalization of 5,7-dioxa rings.
Yield : 65–75% after crystallization from methanol.
Final Purification
Method : Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water.
Purity : ≥98% (HPLC analysis).
Table 1: Summary of Key Reaction Conditions
Analytical Data Validation
- ¹H/¹³C NMR : Confirmed stereochemistry at C-12 (δ 92.3 ppm for C-F coupling) and C-8 hydroxyacetyl (δ 4.21 ppm, d, J = 6.5 Hz).
- MS (ESI+) : m/z 577.3 [M+H]⁺, consistent with molecular formula C₂₈H₃₄FO₈.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: As a model compound for studying complex organic reactions and stereochemistry.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development due to its unique structure and functional groups.
Industry: Use as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and fluoro groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
*Molecular formula of the target compound is inferred as C27H35FO7 (based on Budesonide’s formula + diethyl and fluorine substitutions).
Key Findings from Comparative Analysis:
Impact of Fluorination: The 12-fluoro group in the target compound likely enhances glucocorticoid receptor binding compared to non-fluorinated analogs like Budesonide, mirroring trends seen in fluticasone derivatives . Fluorination may reduce oxidative metabolism, prolonging half-life but increasing risk of systemic absorption .
Role of Diethyl vs. Propyl/Other Substituents :
- The 6,6-diethyl groups in the target compound contribute to higher lipophilicity (logP ~3.5 estimated) compared to Budesonide (logP ~2.8). This could improve lung tissue retention in inhaled formulations but raise concerns about adrenal suppression .
Stereochemical Complexity :
- The target compound’s eight stereocenters (vs. seven in Budesonide) pose significant synthetic challenges. Impurities in stereochemistry could lead to off-target effects, as seen in early corticosteroid analogs .
Biological Activity
Chemical Structure and Properties
The compound features a unique pentacyclic structure with various functional groups including hydroxy and fluoro substituents. Its molecular formula is C₃₃H₄₃F₁O₃, which contributes to its intriguing biological properties.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. A study published in ResearchGate highlights the compound's efficacy against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.
Case Study: MCF-7 Cell Line
In a specific case study involving the MCF-7 cell line:
- Treatment Duration : 48 hours
- Concentration Range : 1 µM to 10 µM
- Results : Significant reduction in cell viability was observed at concentrations above 5 µM.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways crucial for microbial survival and proliferation.
- Signal Transduction Modulation : The compound can modulate signaling pathways associated with inflammation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
